6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be used.Physical And Chemical Properties Analysis
This would involve looking at properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data.Scientific Research Applications
Cancer Research
6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent and selective inhibitor of phosphodiesterases 3A and 3B (PDE3A and PDE3B). This compound kills cancer cells by inducing PDE3A/B interactions with Schlafen 12 (SLFN12). The sensitivity of cancer cells to DNMDP correlates with the expression of the PDE3A gene. DNMDP's binding to PDE3A promotes an interaction between PDE3A and SLFN12, suggesting a neomorphic activity. This interaction is crucial for its cancer cell-killing effect (Lewis et al., 2019); (de Waal et al., 2015).
Mechanistic Insights in Cancer Cell Killing
Research into the mechanisms of DNMDP's effect on cancer cells showed that its complex formation between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) is key to its efficacy. This compound specifically kills cancer cells expressing elevated levels of these two proteins. The aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone protein, is also required for the response to DNMDP and for PDE3A-SLFN12 complex formation (Wu et al., 2020).
Antihypertensive Activity
Apart from its application in cancer research, some derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one have shown antihypertensive activities. These compounds were evaluated for their antihypertensive properties using non-invasive methods, demonstrating significant activity in this regard (Siddiqui et al., 2010).
Role in Gastrointestinal Stromal Tumors
Phosphodiesterase 3A, which is targeted by DNMDP, is also significant in the development of interstitial cells of Cajal and in gastrointestinal stromal tumors (GIST). PDE3A expression is crucial during gut development, and its modulation can open new perspectives for targeted GIST therapy. The compound has shown potential in combination with existing GIST therapies (Vandenberghe et al., 2017).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis.
properties
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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